Pyrylium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

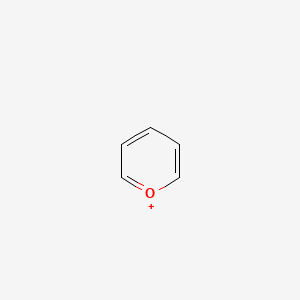

Pyrylium is the simplest member of the class of pyryliums that is pyran with a protonated oxygen.

Aplicaciones Científicas De Investigación

Introduction to Pyrylium Compounds

This compound compounds, characterized by a six-membered aromatic ring containing an oxygen atom, have gained significant attention in various fields of chemistry due to their unique reactivity and versatility. These compounds are particularly notable for their applications in synthetic organic chemistry, materials science, and biological studies. This article explores the scientific research applications of this compound compounds, highlighting their synthesis, functionalization, and potential uses in diverse domains.

Mechanochemical Approaches

Recent advancements in the synthesis of this compound tetrafluoroborate have demonstrated its utility in mechanochemical settings. A study highlighted the deaminative arylation of amides using this compound tetrafluoroborate, which allows for the conversion of unreactive C–N bonds into functionalized products. This method not only enhances the efficiency of synthesizing fluorinated aryl molecules but also aligns with green chemistry principles by minimizing solvent use and maximizing yield .

Fluorescent Dyes

This compound salts have been synthesized to create new fluorescent dyes with potential applications in bioimaging and sensing. Six novel 6-styryl-2,4-diarylthis compound salts were characterized for their fluorescence properties and interactions with amino acids. These compounds exhibited significant fluorescence quenching when interacting with specific amino acids, suggesting their potential as bio-labels in biological assays .

Polymer Chemistry

The high reactivity of this compound salts has been exploited to develop viologen polymers and other cationic polymers. These materials demonstrate remarkable properties such as electrochromism and photochromism, making them attractive for applications in sensors and display technologies . Furthermore, the coordination-driven self-assembly of this compound salts has facilitated the construction of complex metallo-supramolecular architectures, enhancing their applicability in nanotechnology and materials science .

Drug Development

This compound compounds have shown promise in medicinal chemistry due to their ability to modify molecular properties that are critical for biological activity. For instance, the incorporation of fluorine into organic molecules can significantly influence their reactivity, stability, and bioavailability—factors that are crucial for drug design . The development of synthetic pathways utilizing this compound derivatives has opened new avenues for creating complex pharmaceutical compounds.

Bioanalytical Applications

In bioanalytical chemistry, this compound dyes have been utilized for protein detection and quantification. Their reactive nature allows for selective derivatization of amino groups in proteins, facilitating sensitive assays that can detect low concentrations of biomolecules . The application of these dyes in fluorescence resonance energy transfer (FRET) studies further underscores their versatility in biological research .

Case Study 1: Mechanochemical Synthesis

A recent study explored the mechanochemical synthesis of biaryl ketones using this compound tetrafluoroborate. The researchers successfully converted aromatic amines into reactive pyridinium salts, which were further coupled with boronic acids to yield various functionalized products. This approach demonstrated high selectivity and yield under mild conditions, showcasing the practical implications for industrial applications in pharmaceuticals .

Case Study 2: Development of Fluorescent Probes

Another investigation focused on synthesizing new fluorescent this compound dyes for biological applications. The study revealed that these dyes could effectively interact with amino acids through dynamic quenching mechanisms. The findings suggest potential uses as fluorescent probes in cellular imaging and tracking biological processes .

Análisis De Reacciones Químicas

Reactions with Nucleophiles

Pyrylium salts are highly electrophilic, reacting with nucleophiles at the 2-, 4-, or 6-positions. Common nucleophiles include water, amines, and enolates.

Hydroxide-Induced Hydrolysis

In aqueous hydroxide, this compound salts undergo hydrolysis to form pseudobases (enediones), which can further cyclize under acidic conditions:

This compound++OH−→Pseudobase enedione H+This compound+

For example:

-

2,4,6-Triphenylthis compound forms a stable pseudobase with hydroxide .

-

2,4,6-Trimethylthis compound yields 3,5-dimethylphenol upon heating with alkali hydroxides .

Amine Reactions

Primary amines attack this compound salts to form pyridinium salts. For instance:

2 4 6 Trimethylthis compound++R NH2→N Alkylpyridinium++H2O

-

Reaction with para-n-alkylanilines (C₇–C₁₅ chains) yields pyridinium salts with surfactant properties .

-

Electron-donating substituents on this compound reduce reactivity (e.g., 2,4,6-trimethylthis compound reacts sluggishly with electron-rich anilines) .

Formation of Pyridinium Salts

This compound salts are precursors to pyridinium derivatives, critical in medicinal and materials chemistry.

Mechanistic studies reveal an ANRORC pathway (Addition of Nucleophile, Ring Opening, Ring Closure) :

-

Nucleophilic attack at the 2-position.

-

Ring opening to a diketone intermediate.

-

Recyclization to form pyridinium.

Mechanochemical Arylation

This compound tetrafluoroborate enables transition metal-free arylation of amides under mechanochemical conditions :

-

Complexation : Aryl amides form pyridinium intermediates with this compound.

-

Radical Pathway : Polarization of barium titanate induces electron transfer, generating radicals.

-

Coupling : Boronic acids arylize carbonyl groups, yielding ketones.

Example :

Ring Transformation Reactions

This compound salts undergo [C₄ + C₂] ring transformations with α-sulfinylacetaldehydes to form meta-terphenyl derivatives :

Mechanism

-

Carbanion attack at the this compound 2-position.

-

Electrocyclic ring opening to a ketoaldehyde.

-

Aldol condensation and rearomatization.

Substituent Effects :

| This compound Substituent | Product Yield (%) | By-Product (%) |

|---|---|---|

| 2,4,6-Triphenyl | 49 | 12 |

| 2-OMe, 4,6-Ph | 32 | 25 |

Electron-withdrawing groups enhance reactivity at the 2-position .

Hydrolysis and Pseudobase Formation

This compound salts hydrolyze in neutral water but form stable pseudobases in basic conditions:

Propiedades

Número CAS |

289-67-8 |

|---|---|

Fórmula molecular |

C5H5O+ |

Peso molecular |

81.09 g/mol |

Nombre IUPAC |

pyrylium |

InChI |

InChI=1S/C5H5O/c1-2-4-6-5-3-1/h1-5H/q+1 |

Clave InChI |

WVIICGIFSIBFOG-UHFFFAOYSA-N |

SMILES |

C1=CC=[O+]C=C1 |

SMILES canónico |

C1=CC=[O+]C=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.